molecular formula C9H14N2 B11106546 1-butylpyridin-4(1H)-imine

1-butylpyridin-4(1H)-imine

Cat. No.: B11106546
M. Wt: 150.22 g/mol
InChI Key: DXVOEFOMGMELCV-UHFFFAOYSA-N
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Description

1-Butylpyridin-4(1H)-imine is a heterocyclic organic compound featuring a pyridine ring substituted with a butyl group and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butylpyridin-4(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with butylamine under basic conditions to form 1-butylpyridin-4-amine. This intermediate is then subjected to imination using reagents such as formaldehyde and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Butylpyridin-4(1H)-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form secondary amines.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various alkyl or aryl-substituted pyridines.

Scientific Research Applications

1-Butylpyridin-4(1H)-imine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-butylpyridin-4(1H)-imine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

    1-Methylpyridin-4(1H)-imine: Similar structure but with a methyl group instead of a butyl group.

    1-Ethylpyridin-4(1H)-imine: Contains an ethyl group instead of a butyl group.

    1-Propylpyridin-4(1H)-imine: Features a propyl group instead of a butyl group.

Uniqueness: 1-Butylpyridin-4(1H)-imine is unique due to its longer alkyl chain, which can influence its lipophilicity and ability to interact with hydrophobic regions in biological systems

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

1-butylpyridin-4-imine

InChI

InChI=1S/C9H14N2/c1-2-3-6-11-7-4-9(10)5-8-11/h4-5,7-8,10H,2-3,6H2,1H3

InChI Key

DXVOEFOMGMELCV-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC(=N)C=C1

Origin of Product

United States

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